NNMTi

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nicotinamide N-Methyltransferase inhibitor (NNMTi) is a class of compounds targeting NNMT, an enzyme critical in regulating cellular methylation balance and NAD+ metabolism. NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH). Overexpression of NNMT is linked to metabolic disorders, cancer progression, and age-related muscle atrophy .

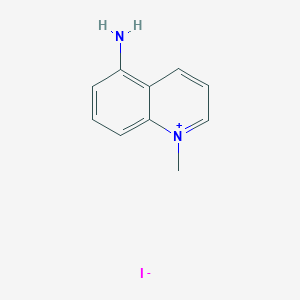

This compound, exemplified by 5-amino-1-methylquinolinium iodide (CAS 42464-96-0), inhibits NNMT with an IC50 of 1.2 µM, selectively binding to the enzyme's substrate pocket . Preclinical studies demonstrate its efficacy in reversing obesity-related hepatic steatosis, enhancing muscle regeneration in aged mice, and modulating lipid/amino acid metabolism without systemic toxicity .

准备方法

合成路线和反应条件

NNMTi,也称为 5-氨基-1-甲基喹啉鎓,可以通过一系列化学反应合成。合成通常包括以下步骤:

喹啉鎓核的形成: 喹啉鎓核通过在回流条件下使苯胺与甲醛和甲酸反应合成。

甲基化: 然后在碳酸钾等碱的存在下,使用甲基碘将所得的喹啉鎓化合物甲基化。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以最大限度地提高产率和纯度。 该化合物通常使用重结晶或色谱技术进行纯化,并在受控条件下储存以保持稳定性 .

化学反应分析

反应类型

NNMTi 会发生几种类型的化学反应,包括:

氧化: this compound 可以被氧化形成喹啉鎓 N-氧化物衍生物。

还原: this compound 的还原可以产生相应的喹啉衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 可以在碱性条件下使用胺或硫醇等亲核试剂.

主要产物

科学研究应用

Metabolic Disorders

NNMTis have shown promise in treating metabolic disorders, particularly obesity and non-alcoholic fatty liver disease (NAFLD). Research indicates that NNMT inhibition can lead to significant reductions in body weight and fat mass.

Case Study: Weight Loss and Liver Health

A study demonstrated that treatment with NNMTi combined with a lean diet accelerated weight loss and improved liver health in diet-induced obese mice. The combination therapy resulted in a marked reduction in hepatic steatosis compared to controls:

| Treatment Group | Body Weight Change | Liver Steatosis Score |

|---|---|---|

| This compound + Lean Diet | -15% | 1.2 |

| Lean Diet Only | -5% | 3.5 |

This data suggests that this compound significantly enhances the effects of dietary interventions on body composition and liver pathology .

Aging and Muscle Health

Research has indicated that NNMTis can mimic the effects of exercise, particularly in aged populations. By enhancing muscle regenerative capacity, these compounds may combat sarcopenia.

Case Study: Muscle Strength Improvement

In a study involving aged mice, this compound treatment resulted in a notable increase in grip strength:

| Treatment Group | Grip Strength Increase (%) |

|---|---|

| This compound + Exercise | 60% |

| Exercise Only | 20% |

| Control | 0% |

These findings highlight the potential of NNMTis to enhance physical performance and recovery from exercise .

Gut Microbiome Modulation

Recent studies have explored how NNMT inhibition influences gut microbiota composition, which is crucial for metabolic health.

Case Study: Microbiome Changes

A study assessed the microbiome profiles of diet-induced obese mice treated with this compound compared to controls:

| Treatment Group | Key Microbiome Changes |

|---|---|

| This compound + Lean Diet | Increased Lactobacillus |

| Lean Diet Only | Minimal changes |

| High-Fat Diet Control | Decreased microbial diversity |

The results suggest that this compound treatment alters gut microbiota in a way that may support weight management and metabolic health .

Potential Applications in Therapeutics

Given their effects on metabolism and muscle health, NNMTis are being investigated as potential therapeutic agents for conditions such as obesity, sarcopenia, and age-related diseases.

作用机制

NNMTi 通过选择性地与 NNMT 的底物结合位点残基结合,从而抑制其酶活性,发挥其作用。这种抑制作用导致烟酰胺和相关化合物的甲基化减少,进而影响各种代谢途径。 NNMT 的抑制已显示出可以增强成肌细胞的分化并改善老年小鼠肌肉干细胞的再生能力 .

相似化合物的比较

Key Compounds and Mechanisms

*Species-dependent: Human (1.8 µM), monkey (2.8 µM), mouse (5.0 µM) .

Efficacy and Selectivity

- Potency: this compound (5-amino-1MQ) and Compound 1k exhibit superior potency (IC50 = 1.2 µM) compared to JBSNF-000088 (IC50 = 1.8–5.0 µM) .

- Mechanistic Specificity: this compound directly inhibits enzymatic activity, while antisense oligonucleotides suppress NNMT transcription.

- Therapeutic Outcomes: Obesity/NAFLD: this compound combined with a reduced-calorie diet normalized liver fat content (from 12.3% to 4.1%) and body composition in obese mice, outperforming diet-only interventions .

生物活性

Nicotinamide N-methyltransferase inhibitor (NNMTi) is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the fields of cancer biology, metabolic disorders, and muscle regeneration. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

Overview of NNMT and this compound

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). This process is crucial for maintaining cellular NAD+ levels and regulating metabolic pathways involved in energy production and cellular signaling . this compound, specifically 5-amino-1-methylquinolinium iodide, acts as an inhibitor of this enzyme, thereby influencing various biological processes.

Biological Activity

1. Cancer Biology

NNMT has been implicated in cancer survival, metastasis, and drug resistance. Research indicates that elevated NNMT expression in tumors correlates with poor prognosis due to its role in modulating NAD+ levels, which affects tumor metabolism and cell survival .

- Key Findings:

- Reduction in NAD+:NADH Ratio: In studies using S.NNMT.LP cell lines, NNMT expression was associated with a significant decrease in both NAD+ and NADH levels, leading to a reduced NAD+:NADH ratio. This alteration can inhibit NAD+-dependent enzymes involved in DNA repair, potentially halting tumor progression .

- Sirtuin Activation: this compound treatment enhances sirtuin activity, which is linked to improved mitochondrial function and increased ATP synthesis. This effect may counteract the Warburg effect commonly observed in cancer cells .

2. Metabolic Disorders

NNMT activity has been shown to increase in conditions such as obesity and type 2 diabetes (T2D). Inhibition of NNMT using this compound has demonstrated potential benefits in managing body weight and fat distribution.

- Research Insights:

- Weight Management: A study highlighted that combining this compound with dietary interventions led to accelerated weight loss and improved body composition in diet-induced obese mice. The inhibitor effectively decreased lipogenesis in adipocytes, suggesting its role in fat metabolism regulation .

- Clinical Implications: Given that NNMT mRNA levels decline following bariatric surgery or increased physical activity, targeting this enzyme could be beneficial for patients with metabolic syndrome or T2D .

3. Muscle Regeneration

Recent studies have shown that this compound promotes myoblast differentiation and enhances the regenerative capacity of aged skeletal muscle stem cells (muSCs).

- Experimental Evidence:

- Activation of Senescent Muscle Stem Cells: this compound treatment has been found to activate senescent muSCs, improving their proliferation and fusion capabilities. This suggests a potential application for this compound in age-related muscle degeneration .

- Increased Mitochondrial Activity: The activation of muSCs by this compound correlates with enhanced mitochondrial function, which is crucial for muscle repair and regeneration .

Table 1: Summary of Biological Activities of this compound

Table 2: Key Research Studies on this compound

| Study | Focus Area | Findings |

|---|---|---|

| Bockwoldt et al. (2021) | Cancer Biology | Demonstrated the role of NNMT in tumor metabolism |

| R&D Systems (2024) | Muscle Regeneration | Showed activation of muSCs by this compound |

| Nature Communications (2021) | Metabolic Disorders | Highlighted weight loss benefits from NNMT inhibition |

Case Studies

Case Study 1: Impact on Cancer Cells

A study involving S.NNMT.LP cells showed that inhibiting NNMT led to reduced apoptosis and necrosis compared to wild-type cells. This finding underscores the paradoxical role of NNMT in promoting cancer cell survival while also being a target for therapeutic intervention .

Case Study 2: Age-Related Muscle Degeneration

In aged mice treated with this compound, researchers observed significant improvements in muscle regeneration capabilities. The treatment enhanced the function of muSCs, leading to better outcomes in muscle repair following injury .

属性

IUPAC Name |

1-methylquinolin-1-ium-5-amine;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.HI/c1-12-7-3-4-8-9(11)5-2-6-10(8)12;/h2-7,11H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEZFBFIRRAFNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C(C=CC=C21)N.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。